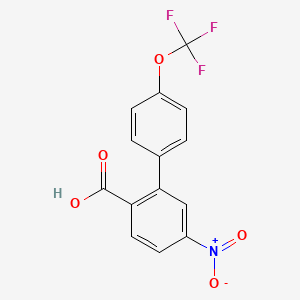

4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO5/c15-14(16,17)23-10-4-1-8(2-5-10)12-7-9(18(21)22)3-6-11(12)13(19)20/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNBJEKQJSZPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691807 | |

| Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261868-35-2 | |

| Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 4 Nitro 2 4 Trifluoromethoxyphenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

A retrosynthetic analysis of 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid reveals several possible disconnections. The most logical primary disconnection is at the biaryl C-C bond, which simplifies the target molecule into two more readily available substituted benzene (B151609) rings. This approach is favored due to the prevalence of robust cross-coupling methodologies for the formation of such bonds.

Another key disconnection involves the functional groups on the benzoic acid ring, specifically the nitro (NO2) and carboxyl (COOH) groups. The timing of the introduction of these groups is critical to the success of the synthesis, as their directing effects will influence the regiochemical outcome of subsequent reactions. For instance, the carboxyl group is a meta-director, while the nitro group is also a meta-director. However, the ether linkage would be an ortho-para director. Careful consideration of these directing effects is paramount in planning the synthetic sequence.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C Biaryl Bond): The primary disconnection of the bond between the two phenyl rings leads to a substituted halobenzene (A) and a phenylboronic acid (B), ideal precursors for a Suzuki-Miyaura cross-coupling reaction. Precursor A would be a 2-halo-4-nitrobenzoic acid derivative, and precursor B would be 4-(trifluoromethoxy)phenylboronic acid.

Disconnection 2 (Functional Group Interconversion): Further disconnection of the functional groups on precursor A can be envisioned. The carboxylic acid could be introduced via carboxylation of an organometallic intermediate, and the nitro group could be introduced through electrophilic nitration. The order of these steps would need to be carefully considered to ensure the desired substitution pattern.

Direct Synthesis Protocols for this compound

Several direct synthesis protocols can be envisioned for the construction of this compound, primarily revolving around the formation of the key biaryl bond.

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the formation of the C-C bond between the two aromatic rings. ugr.esresearchgate.netrsc.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a potential Suzuki-Miyaura coupling strategy would involve the reaction of 2-bromo-4-nitrobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid.

Table 1: Proposed Suzuki-Miyaura Reaction Parameters

| Parameter | Proposed Condition |

| Aryl Halide | 2-Bromo-4-nitrobenzoic acid |

| Boronic Acid | 4-(Trifluoromethoxy)phenylboronic acid |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3, Cs2CO3, or K3PO4 |

| Solvent | Toluene/Water, Dioxane/Water, or DMF |

| Temperature | 80-120 °C |

While the Heck and Sonogashira reactions are powerful C-C bond-forming reactions, they are less directly applicable for the synthesis of this specific biaryl structure. The Heck reaction typically involves the coupling of an alkene with an aryl halide, and the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.govacs.org This strategy utilizes a directing group to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be trapped with an electrophile to introduce a variety of substituents.

In the context of synthesizing a precursor for this compound, a DoM strategy could be employed to introduce the carboxylic acid group. For example, a suitably protected 2-bromo-4-nitrophenol (B183087) could be subjected to DoM, with the hydroxyl group directing lithiation to the ortho position. Subsequent quenching with carbon dioxide would yield the desired benzoic acid. However, the presence of the nitro group can complicate DoM reactions due to its electrophilic nature.

The introduction of the nitro and carboxyl groups can be achieved through electrophilic aromatic substitution and carboxylation reactions, respectively. The order of these reactions is crucial for achieving the desired 2,4-disubstitution pattern on the benzoic acid ring.

Nitration: The nitration of a substituted benzene ring is typically achieved using a mixture of nitric acid and sulfuric acid. google.comepo.orgmasterorganicchemistry.com The directing effects of the existing substituents will determine the position of the incoming nitro group.

Carboxylation: The introduction of a carboxylic acid group can be accomplished through various methods, including the carbonation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) with carbon dioxide, or the oxidation of a methyl group. chemicalbook.comwikipedia.org

A plausible route could involve the nitration of a precursor such as 2-bromo-toluene, followed by oxidation of the methyl group to a carboxylic acid. The directing effects of the bromine and methyl groups would need to be carefully considered to ensure the desired regioselectivity of the nitration step.

Multi-Step Synthetic Sequences and Intermediate Compound Isolation

A potential multi-step synthesis is outlined below:

Synthesis of 2-bromo-4-nitrotoluene (B188816): This intermediate can be prepared by the nitration of 2-bromotoluene. The reaction conditions would need to be carefully controlled to favor the formation of the desired isomer.

Oxidation to 2-bromo-4-nitrobenzoic acid: The methyl group of 2-bromo-4-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) or chromic acid. chemicalbook.com

Suzuki-Miyaura Coupling: The resulting 2-bromo-4-nitrobenzoic acid can then be coupled with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis to yield the final product, this compound.

Each step would require careful purification, likely involving techniques such as recrystallization or column chromatography, to isolate the desired intermediate in high purity.

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, and Reagent Stoichiometry

The success of any synthetic route hinges on the optimization of reaction conditions for each step.

Table 2: Key Parameters for Optimization in the Proposed Synthesis

| Reaction Step | Parameter to Optimize | Rationale |

| Nitration | Temperature, Reaction Time, Nitrating Agent Concentration | To control the regioselectivity and prevent over-nitration. |

| Oxidation | Oxidizing Agent, Temperature, pH | To ensure complete conversion of the methyl group without degrading other functional groups. |

| Suzuki-Miyaura Coupling | Catalyst, Ligand, Base, Solvent, Temperature | To maximize the yield and minimize side reactions, such as dehalogenation or homocoupling. mdpi.com |

For the Suzuki-Miyaura coupling, the choice of catalyst and ligand is particularly critical. For example, catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] are commonly used. The choice of base and solvent can also have a significant impact on the reaction rate and yield. The stoichiometry of the reagents, particularly the boronic acid, should be carefully controlled to ensure complete consumption of the limiting reagent.

Stereoselective Synthesis Considerations

The parent compound, this compound, is an achiral molecule. It does not possess a stereocenter and, therefore, exists as a single, non-chiral entity. Consequently, stereoselective synthesis is not applicable to the direct preparation of this specific compound.

However, the principles of stereoselective synthesis become highly relevant when considering the preparation of asymmetric analogues or derivatives of this compound. Chiral derivatives of biaryl compounds are of significant interest in medicinal chemistry and materials science due to their potential for specific biological interactions and unique material properties. The introduction of chirality into analogues of this compound would typically involve the creation of atropisomers or the incorporation of chiral substituents.

Atropisomerism arises from hindered rotation around a single bond, such as the C-C bond connecting the two aryl rings in a biaryl system. For atropisomerism to occur in derivatives of this compound, bulky substituents would need to be introduced at the ortho positions of the biaryl linkage, creating a significant energy barrier to rotation. The stereoselective synthesis of such atropisomeric analogues could be approached through several established methods, including:

Auxiliary-controlled synthesis: A chiral auxiliary can be attached to one of the precursor molecules to direct the stereochemical outcome of the biaryl coupling reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched atropisomeric product.

Chiral catalysis: The use of a chiral catalyst, often a transition metal complex with a chiral ligand, can facilitate the enantioselective formation of the biaryl bond. Asymmetric Suzuki-Miyaura or Ullmann-type coupling reactions are common strategies for this purpose.

Chiral resolution: A racemic mixture of a chiral derivative can be synthesized and then separated into its constituent enantiomers. This can be achieved through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

The choice of method would depend on the specific structure of the desired chiral analogue and the availability of suitable chiral starting materials, auxiliaries, or catalysts.

Flow Chemistry Applications in the Synthesis of the Chemical Compound

The synthesis of this compound involves two key reaction types: a biaryl coupling reaction to form the carbon-carbon bond between the two aromatic rings, and a nitration reaction to introduce the nitro group. Both of these transformations can be significantly enhanced through the application of flow chemistry. Continuous flow reactors, particularly microreactors, offer several advantages over traditional batch processing, including improved safety, higher efficiency, and greater scalability.

For the biaryl coupling step, which could be a Suzuki-Miyaura or an Ullmann-type reaction, continuous flow systems can provide precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, reduced side-product formation, and improved reproducibility. The use of packed-bed reactors containing a heterogeneous catalyst in a flow setup can simplify product purification and catalyst recycling, further enhancing the efficiency of the process.

Nitration reactions are notoriously exothermic and can pose significant safety risks in batch production due to the potential for thermal runaway. nih.gov Flow chemistry offers a much safer alternative by providing a high surface-area-to-volume ratio in the reactor, which allows for efficient heat dissipation. google.com This superior heat transfer capability enables the use of more reactive nitrating agents and higher reaction temperatures, leading to significantly accelerated reaction rates. The continuous nature of the process also means that only a small amount of hazardous material is present in the reactor at any given time, minimizing the risk of a large-scale incident.

A potential flow synthesis of this compound could involve a multi-step continuous process. For instance, the biaryl coupling could be performed in a packed-bed reactor, with the output stream then being directly fed into a microreactor for the nitration step. This integrated approach would streamline the entire synthesis, reducing manual handling and the potential for human error.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to poor heat transfer and large volumes of hazardous materials. | Enhanced safety due to superior heat dissipation and small reactor volumes. google.com |

| Efficiency | Often lower yields and longer reaction times. | Higher yields and significantly shorter reaction times are possible. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the process for longer or by using multiple reactors in parallel. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

Sustainable Synthesis Practices and Green Chemistry Metrics for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to a more environmentally friendly and sustainable manufacturing process. Key green chemistry metrics can be used to evaluate and compare the "greenness" of different synthetic routes.

Atom Economy is a measure of the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. For the biaryl coupling step, a Suzuki-Miyaura coupling generally has a higher atom economy than a traditional Ullmann condensation, which often uses stoichiometric amounts of copper. wikipedia.org

E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the product. A lower E-factor indicates a greener process. The nitration step, if performed using a classic mixture of nitric and sulfuric acids, can generate a significant amount of acidic waste, leading to a high E-factor. sciencemadness.org The use of solid acid catalysts or more benign nitrating agents can help to reduce this waste.

Sustainable practices that could be implemented in the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. The use of recyclable heterogeneous catalysts is particularly beneficial.

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure to reduce energy consumption. Flow chemistry can also contribute to energy efficiency by enabling faster reactions at higher temperatures with better heat integration.

Waste Reduction: Minimizing waste at the source by optimizing reaction conditions and using high-yielding reactions. Any waste that is generated should be treated and disposed of in an environmentally responsible manner.

By considering these green chemistry principles and metrics, it is possible to develop a synthesis for this compound that is not only efficient and cost-effective but also has a minimal impact on the environment.

| Green Chemistry Metric | Definition | Application to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Favors reactions like Suzuki coupling over those with stoichiometric reagents like the classic Ullmann reaction. wikipedia.org |

| E-Factor | Mass of waste / Mass of product | Highlights the waste generated from nitrating agents and solvents. sciencemadness.org |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Provides a holistic view of process efficiency, including all materials used. acsgcipr.org |

Advanced Spectroscopic and Crystallographic Elucidation of this compound

A comprehensive search for detailed spectroscopic and crystallographic data for the chemical compound This compound (CAS No. 1261868-35-2) did not yield sufficient experimental results to fulfill the requirements of the requested article. While the molecular formula (C14H8F3NO5) and its basic identity are known, publicly accessible, in-depth analytical data such as high-resolution NMR (¹H, ¹³C, ¹⁹F), 2D NMR (COSY, HSQC, HMBC, NOESY), FTIR, Raman, and high-resolution mass spectrometry for this specific molecule are not available in the current scientific literature based on the conducted searches.

The search results primarily contained information on a structurally related but distinct compound, 4-nitro-2-(trifluoromethyl)benzoic acid . This molecule differs in that it features a trifluoromethyl group directly attached to the benzoic acid ring, rather than a trifluoromethoxy-substituted phenyl group. While data for this and other related benzoic acid derivatives are available, they cannot be used to accurately describe the spectroscopic and crystallographic properties of the target compound.

Consequently, without the foundational experimental data, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline, including comprehensive data tables and in-depth analysis of spectroscopic features. Further empirical research and publication of the findings for this compound are necessary before such an article can be composed.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Nitro 2 4 Trifluoromethoxyphenyl Benzoic Acid

X-ray Crystallography and Solid-State Structural Characterization

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published studies on the single-crystal X-ray diffraction of 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid. Consequently, detailed experimental data regarding its solid-state structure is not available at this time.

Unit Cell Parameters and Space Group Determination

There is no published crystallographic data detailing the unit cell parameters (a, b, c, α, β, γ) and the space group for this compound. This information can only be determined through single-crystal X-ray diffraction analysis.

Molecular Conformation and Torsion Angles in the Crystalline State

Without a solved crystal structure, the specific molecular conformation and precise torsion angles of this compound in the crystalline state remain unknown. Theoretical calculations could provide estimates of these parameters in the gaseous phase, but these may not accurately represent the conformation adopted in the solid state due to packing forces and intermolecular interactions.

Intermolecular Interactions: Hydrogen Bonding, Pi-Pi Stacking, and Halogen Bonding Networks

A definitive analysis of the intermolecular interactions, including hydrogen bonding, potential π-π stacking, and halogen bonding networks for this compound, is not possible without experimental crystallographic data. Such interactions are fundamental to understanding the packing of molecules in the crystal lattice.

Polymorphism Studies of this compound

There are no known polymorphism studies for this compound. The investigation of polymorphism requires the isolation and characterization of different crystalline forms of a compound, which has not been reported for this specific molecule.

Theoretical and Computational Investigations of 4 Nitro 2 4 Trifluoromethoxyphenyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

A detailed computational study using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be required to determine the optimized ground state geometry of 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. The total electronic energy and thermodynamic properties (enthalpy, Gibbs free energy) in the ground state could also be computed, providing fundamental data on the molecule's stability.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. Calculations would determine the energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO – EHOMO) would provide insights into the molecule's kinetic stability and reactivity. Visualizing the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on electron-rich regions, while the LUMO is found on electron-deficient areas.

An ESP map would visually represent the charge distribution on the van der Waals surface of the molecule. This analysis would identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. Such a map would highlight the electrophilic and nucleophilic sites, correlating with the molecule's reactivity in intermolecular interactions. A quantitative charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom, offering further detail on the electronic landscape.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The molecule's flexibility is primarily determined by the rotation around several single bonds: the C-C bond connecting the benzoic acid ring to the phenoxy group, the C-O bond of the ether linkage, and the C-C bond linking the carboxyl group to its phenyl ring. A PES scan, performed by systematically rotating these bonds (defining specific dihedral angles as reaction coordinates), would allow for the calculation of the energy barriers to rotation. This data is critical for understanding the molecule's dynamic behavior and the likelihood of different conformations existing at various temperatures.

Through a systematic conformational search or by analyzing the minima on the potential energy surface, the most stable conformers (isomers resulting from bond rotation) could be identified. The relative energies of these stable conformers would then be calculated to determine their population distribution at thermal equilibrium according to the Boltzmann distribution. This analysis would reveal the preferred three-dimensional structure(s) of the molecule under standard conditions.

Molecular Dynamics (MD) Simulations of the Chemical Compound in Various Solvents or Matrices

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations would provide insights into its conformational dynamics, solvation, and interactions with its environment.

Simulations would likely be performed using classical force fields, with parameters specifically developed or adapted for the nitro, trifluoromethoxy, and carboxylic acid functional groups. The choice of solvent (e.g., water, dimethyl sulfoxide, chloroform) or matrix would be crucial in understanding how the environment influences the molecule's structure and flexibility.

Key analyses from such simulations would include:

Conformational Analysis: Identifying the preferred dihedral angles between the two phenyl rings and the orientation of the carboxylic acid and nitro groups.

Solvation Structure: Characterizing the arrangement of solvent molecules around the solute, including the formation of hydrogen bonds with the carboxylic acid and nitro groups.

Without experimental or computational data, a representative data table for MD simulations cannot be generated.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) through Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. For this compound, these calculations would be invaluable for interpreting experimental spectra and understanding the molecule's electronic structure.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts would typically be performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). Calculations would likely be performed on an optimized geometry of the molecule, and solvent effects could be included using implicit solvation models like the Polarizable Continuum Model (PCM).

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) would also be carried out using DFT. The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes would be analyzed to assign the characteristic stretching, bending, and torsional motions of the molecule's functional groups.

A hypothetical data table of predicted vibrational frequencies is presented below to illustrate the expected output from such a study.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | ~3500 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1700 | Carboxylic acid C=O stretch |

| νas(NO2) | ~1550 | Asymmetric NO2 stretch |

| νs(NO2) | ~1350 | Symmetric NO2 stretch |

| ν(C-O-C) | ~1250 | Aryl ether C-O-C stretch |

| ν(C-F) | ~1100-1200 | C-F stretches of CF3O group |

Note: The frequencies in this table are hypothetical and intended for illustrative purposes only.

Computational Modeling of Reaction Mechanisms Involving this compound

Theoretical methods are essential for elucidating the mechanisms of chemical reactions. For this compound, computational modeling could be used to investigate a variety of potential reactions, such as its synthesis, degradation, or its interaction with biological targets.

These studies would typically involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides insight into the reaction rate.

Mapping Reaction Pathways: Constructing a potential energy surface to visualize the entire course of the reaction.

DFT calculations are the workhorse for these types of investigations. By understanding the reaction mechanisms at a molecular level, it is possible to optimize reaction conditions, predict product distributions, and design new synthetic routes.

Until dedicated computational and experimental studies are performed on this compound, a detailed and scientifically accurate article on its theoretical and computational investigations remains an area for future research.

Chemical Reactivity and Derivatization Studies of 4 Nitro 2 4 Trifluoromethoxyphenyl Benzoic Acid

Transformations at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a wide array of transformations to produce various derivatives, including esters, amides, and acid halides.

Esterification Reactions with Various Alcohols and Phenols

The conversion of 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction typically requires elevated temperatures and removal of water to drive the equilibrium towards the ester product.

Alternatively, esterification can be performed under milder conditions using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active ester intermediate that readily reacts with alcohols or phenols. This method is particularly useful for substrates that are sensitive to harsh acidic conditions.

Table 1: Predicted Esterification Reactions of this compound

| Alcohol/Phenol | Reagents and Conditions | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux | Methyl 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate |

| Ethanol | DCC, DMAP, CH₂Cl₂, rt | Ethyl 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate |

| Phenol | PPh₃, DIAD, THF, 0 °C to rt | Phenyl 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate |

Amidation Reactions with Primary and Secondary Amines

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with primary or secondary amines. Similar to esterification, the use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally effective. These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) or dimethylformamide at room temperature. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide.

Table 2: Predicted Amidation Reactions of this compound

| Amine | Reagents and Conditions | Expected Product |

|---|---|---|

| Ammonia | SOCl₂; then NH₄OH | 4-Nitro-2-(4-trifluoromethoxyphenyl)benzamide |

| Aniline | EDC, HOBt, DMF, rt | N-Phenyl-4-nitro-2-(4-trifluoromethoxyphenyl)benzamide |

| Diethylamine | HATU, DIPEA, CH₂Cl₂, rt | N,N-Diethyl-4-nitro-2-(4-trifluoromethoxyphenyl)benzamide |

Formation of Acid Halides, Anhydrides, and Active Esters

The carboxylic acid can be converted into more reactive intermediates such as acid halides, anhydrides, and active esters, which are valuable precursors for the synthesis of other derivatives. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is expected to yield the corresponding acid chloride. libretexts.orglibretexts.orgwikipedia.orgyoutube.com Similarly, reaction with phosphorus tribromide (PBr₃) would produce the acid bromide. These acid halides are highly reactive and can be readily converted to esters, amides, and other derivatives.

The formation of a symmetric anhydride (B1165640) can be achieved by treating the carboxylic acid with a dehydrating agent like acetic anhydride or by reacting the acid chloride with a carboxylate salt of the starting acid. Active esters, which are more reactive than simple alkyl esters, can be prepared by reacting the carboxylic acid with reagents such as N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) in the presence of a coupling agent.

Reduction to Alcohol and Subsequent Oxidation Reactions

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are typically required for this transformation. Borane-THF complex (BH₃·THF) is another effective reagent for the reduction of carboxylic acids. It is important to note that these reducing agents will also reduce the nitro group. Therefore, selective reduction of the carboxylic acid in the presence of a nitro group would require a chemoselective approach, possibly involving protection of the nitro group or the use of specific catalysts.

The resulting primary alcohol, (4-nitro-2-(4-trifluoromethoxyphenyl)phenyl)methanol, can be subsequently oxidized back to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Milder oxidation with reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield the corresponding aldehyde, 4-nitro-2-(4-trifluoromethoxyphenyl)benzaldehyde.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Catalytic Reduction to Amino Functionality (e.g., using H₂/Pd, Sn/HCl)

The reduction of the nitro group in this compound to an amino group is a key transformation that opens up a wide range of further derivatization possibilities. This reduction can be readily achieved through catalytic hydrogenation. wikipedia.orgmdpi.commasterorganicchemistry.comacsgcipr.org Typical conditions involve reacting the substrate with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com This reaction is generally clean and proceeds with high yield.

Alternatively, the nitro group can be reduced using metals in acidic media. A classic method is the use of tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These conditions are effective for the reduction of aromatic nitro compounds. Other reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄) can also be employed for this transformation. The resulting product, 4-Amino-2-(4-trifluoromethoxyphenyl)benzoic acid, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Table 3: Predicted Reduction of the Nitro Group in this compound | Reagents and Conditions | Expected Product | | :--- | :--- | :--- | | H₂, Pd/C, Ethanol, rt | 4-Amino-2-(4-trifluoromethoxyphenyl)benzoic acid | | Sn, conc. HCl, heat | 4-Amino-2-(4-trifluoromethoxyphenyl)benzoic acid | | Fe, NH₄Cl, Ethanol/H₂O, reflux | 4-Amino-2-(4-trifluoromethoxyphenyl)benzoic acid | | Na₂S₂O₄, NH₄OH, H₂O, heat | 4-Amino-2-(4-trifluoromethoxyphenyl)benzoic acid |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate |

| Ethyl 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate |

| Phenyl 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate |

| tert-Butyl 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate |

| 4-Nitro-2-(4-trifluoromethoxyphenyl)benzamide |

| N-Phenyl-4-nitro-2-(4-trifluoromethoxyphenyl)benzamide |

| N,N-Diethyl-4-nitro-2-(4-trifluoromethoxyphenyl)benzamide |

| (4-(4-Nitro-2-(4-trifluoromethoxyphenyl)benzoyl)morpholine |

| 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoyl chloride |

| 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic anhydride |

| (4-nitro-2-(4-trifluoromethoxyphenyl)phenyl)methanol |

| 4-nitro-2-(4-trifluoromethoxyphenyl)benzaldehyde |

| 4-Amino-2-(4-trifluoromethoxyphenyl)benzoic acid |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-Dimethylaminopyridine (DMAP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| Thionyl chloride |

| Oxalyl chloride |

| Phosphorus tribromide |

| Acetic anhydride |

| N-Hydroxysuccinimide (NHS) |

| Pentafluorophenol |

| Lithium aluminum hydride |

| Borane-THF complex |

| Potassium permanganate |

| Chromic acid |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide |

| Raney nickel |

| Tin |

| Iron |

| Hydrochloric acid |

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Ring

The nitro-substituted benzoic acid ring in this compound is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, and to a lesser extent the carboxylic acid and the trifluoromethoxyphenyl group, activates the aromatic ring towards attack by nucleophiles.

The most probable site for nucleophilic attack is the position para to the nitro group, which is occupied by the carboxylic acid. However, displacement of a carboxylate group under typical SNAr conditions is uncommon. A more likely scenario for SNAr would involve a derivative where a better leaving group, such as a halogen, is present on the nitro-substituted ring. For instance, if a chlorine or fluorine atom were present at the 4-position instead of the nitro group (with the nitro group at another position), it would be readily displaced by various nucleophiles.

In the absence of a better leaving group, harsh reaction conditions with very strong nucleophiles might lead to substitution, potentially at the hydrogen-substituted positions ortho or para to the nitro group, though such reactions are less common.

Table 1: Predicted Susceptibility of Positions on the Nitro-Substituted Ring to SNAr

| Position | Substituent | Predicted Reactivity towards Nucleophiles | Rationale |

|---|---|---|---|

| 1 | -COOH | Low | Carboxylate is a poor leaving group. |

| 2 | -C₆H₄OCF₃ | Very Low | Aryl groups are poor leaving groups. |

| 3 | -H | Moderate | Activated by the para-nitro group. |

| 4 | -NO₂ | Low (as a leaving group) | The nitro group can act as a leaving group in some cases, but typically requires strong activation. |

Nitro Group as a Directing or Activating Group in Further Functionalization

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive and resonance effects. Should an EAS reaction be forced to occur on the nitro-substituted ring, the nitro group would act as a meta-director. Therefore, any incoming electrophile would be directed to the positions meta to the nitro group (positions 3 and 5). However, the presence of the bulky 2-aryl substituent and the deactivating carboxylic acid group would likely make such a reaction challenging and result in low yields.

Conversely, the nitro group is a strong activating group for nucleophilic aromatic substitution, as discussed in the previous section. It stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.

Reactivity of the Trifluoromethoxyphenyl Moiety

Electrophilic Aromatic Substitution (EAS) Patterns on the Trifluoromethoxyphenyl Ring

Despite being deactivating, the trifluoromethoxy group is an ortho, para-director due to the resonance stabilization of the cationic intermediate (sigma complex) when the electrophile attacks at these positions. Therefore, electrophilic substitution on the 4-trifluoromethoxyphenyl ring would be expected to occur at the positions ortho to the trifluoromethoxy group (positions 3' and 5').

Table 2: Predicted Regioselectivity of EAS on the Trifluoromethoxyphenyl Ring | Position | Predicted Reactivity towards Electrophiles | Rationale | |---|---|---| | 2' | Moderate | Ortho to the trifluoromethoxy group, but sterically hindered by the bond to the other ring. | | 3' | High | Ortho to the trifluoromethoxy group and less sterically hindered. | | 4' | -OCF₃ | N/A | Substituted position. | | 5' | High | Ortho to the trifluoromethoxy group and less sterically hindered. | | 6' | Moderate | Ortho to the trifluoromethoxy group, but sterically hindered by the bond to the other ring. |

C-H Activation and Late-Stage Functionalization Strategies

The field of C-H activation offers potential strategies for the functionalization of the trifluoromethoxyphenyl moiety. Transition metal-catalyzed reactions, often directed by a functional group on the molecule, can enable the selective formation of new bonds at otherwise unreactive C-H positions.

In the case of this compound, the carboxylic acid group can act as a directing group for ortho-C-H activation on the benzoic acid ring. However, for the trifluoromethoxyphenyl ring, direct C-H activation would likely be less facile due to the electron-deficient nature of this ring. Late-stage functionalization strategies might involve the introduction of a directing group onto the trifluoromethoxyphenyl ring itself to guide a metal catalyst to a specific C-H bond.

Regioselectivity and Chemoselectivity in Multi-Functional Transformations

The presence of multiple functional groups and two distinct aromatic rings in this compound presents significant challenges and opportunities in terms of regioselectivity and chemoselectivity.

Regioselectivity: In electrophilic reactions, the trifluoromethoxyphenyl ring is more likely to react than the highly deactivated nitro-substituted ring. Within the trifluoromethoxyphenyl ring, substitution will be directed to the positions ortho to the -OCF₃ group. In nucleophilic reactions, the nitro-substituted ring is the reactive site.

Chemoselectivity: The carboxylic acid group offers a handle for a variety of transformations, such as esterification, amidation, or reduction, which could be performed selectively under appropriate conditions without affecting the other functional groups. The nitro group can be selectively reduced to an amine, which in turn can undergo a wide range of further reactions.

Controlling the reaction conditions (reagents, temperature, catalyst) would be crucial to achieve the desired selective transformation.

Synthesis of Complex Organic Molecules Utilizing the Chemical Compound as a Key Building Block

While no specific examples of the use of this compound as a building block in the synthesis of complex molecules were found in the searched literature, its structure suggests several potential applications.

The biphenyl (B1667301) scaffold is a common motif in pharmaceuticals and materials science. The functional groups on this molecule could be manipulated to construct more complex heterocyclic systems. For example:

Reduction of the nitro group to an amine, followed by intramolecular cyclization with the carboxylic acid (or a derivative) could lead to the formation of a lactam.

Modification of the carboxylic acid to an acyl chloride or other activated form could be followed by an intramolecular Friedel-Crafts acylation onto the trifluoromethoxyphenyl ring to form a fluorenone derivative.

The molecule could be used in cross-coupling reactions , either after conversion of the carboxylic acid to a different functional group or through C-H activation, to build larger, more complex molecular architectures.

The unique combination of a nitro group, a carboxylic acid, and a trifluoromethoxyphenyl group makes this compound a potentially versatile, albeit synthetically challenging, starting material for the synthesis of novel bioactive compounds and functional materials. Further experimental studies are needed to fully elucidate its chemical reactivity and synthetic utility.

Advanced Chemical Applications and Material Science Potential of 4 Nitro 2 4 Trifluoromethoxyphenyl Benzoic Acid Derivatives

Application in Supramolecular Chemistry and Self-Assembly

The structural characteristics of 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid derivatives, particularly the presence of carboxylic acid and nitro functional groups, make them highly suitable for applications in supramolecular chemistry. These groups can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to the construction of self-assembling systems.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Nitro-functionalized benzoic acids are valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate with metal ions to form the nodes of the framework, while the nitro group can influence the framework's properties, such as its polarity and Lewis acidity. For instance, MOFs functionalized with nitro groups have shown enhanced performance in CO2 capture due to favorable quadrupole–dipole interactions. researchgate.net The electron-withdrawing nature of the nitro group can also enhance the catalytic activity of the MOF in reactions that benefit from Lewis acidity. researchgate.net While the direct use of this compound in MOF synthesis is not extensively documented, its structural similarity to other nitro-substituted benzoic acids, such as 3-nitro-4-(pyridine-4-yl) benzoic acid and 3,5-dinitrobenzoic acid, which have been successfully employed as ligands in MOF construction, suggests its high potential in this area. brieflands.commdpi.com

In the realm of Covalent Organic Frameworks (COFs), which are constructed from organic building blocks linked by strong covalent bonds, derivatives of this compound could serve as versatile monomers. nih.govnih.govresearchgate.net The aromatic rings and functional groups can be utilized in various condensation reactions to form porous, crystalline networks. The incorporation of trifluoromethyl groups into COFs has been explored for applications such as photocatalysis for the removal of fluorine from trifluoromethyl aromatics. mdpi.com The presence of both nitro and trifluoromethoxy groups in the specified benzoic acid derivative could lead to COFs with unique electronic properties and surface characteristics, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

| Framework Type | Potential Role of this compound Derivative | Potential Properties and Applications |

| MOF | As an organic linker, coordinating to metal ions via the carboxylate group. | Enhanced gas adsorption (e.g., CO2), catalysis due to increased Lewis acidity from the nitro group. |

| COF | As a monomer in condensation reactions to form a porous network. | Unique electronic properties, potential for photocatalysis and selective adsorption. |

Host-Guest Chemistry and Molecular Recognition Studies

The principles of host-guest chemistry rely on the specific binding of a "guest" molecule within a "host" molecule through non-covalent interactions. wikipedia.org Nitroaromatic carboxylates have been studied as guest molecules that can bind within the cavities of macrocyclic hosts. The interactions are often driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. The aromatic rings and polar functional groups of this compound derivatives make them suitable candidates for acting as guests in various host-guest systems. The study of these interactions can provide insights into molecular recognition processes, which are crucial in biological systems and for the development of chemical sensors.

Development of Functional Materials and Polymers

The incorporation of specialized organic molecules into polymeric structures is a key strategy for developing materials with tailored properties. Derivatives of this compound offer opportunities for creating novel functional polymers and liquid crystals.

Incorporation into Polymeric Backbones for Tailored Material Properties

Esters derived from nitro-substituted benzoic acids, such as 4-nitrophenyl benzoate, have been utilized in polymer chemistry. chemimpex.com These compounds can act as monomers or be incorporated as side chains to modify the properties of polymers. The presence of the nitro group can enhance the thermal stability and modify the electronic properties of the resulting polymer. While direct polymerization of this compound is not a primary application, its derivatives, particularly esters, could be valuable in the synthesis of polyesters or polyamides with specific functionalities. The trifluoromethoxy group is also known to impart desirable properties such as increased solubility and thermal stability.

Liquid Crystal Synthesis and Characterization Based on Derivatives of the Chemical Compound

The rigid, rod-like structure of certain aromatic benzoic acid derivatives is a key feature for the formation of liquid crystalline phases. nih.gov The presence of polar terminal groups can significantly influence the mesomorphic properties of these compounds. nih.gov Molecules containing benzotrifluoride (B45747) moieties have been investigated as components of liquid crystals. nih.gov The combination of the phenyl ring, the trifluoromethoxy group, and the potential for esterification of the carboxylic acid in this compound suggests that its derivatives could exhibit liquid crystalline behavior. By modifying the ester group with different alkyl chains, it might be possible to tune the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic).

| Material Type | Potential Role of this compound Derivative | Potential Properties |

| Functional Polymer | As a monomer (ester derivative) in polymerization reactions. | Enhanced thermal stability, modified electronic properties. |

| Liquid Crystal | As a core molecular structure in the synthesis of mesogens. | Tunable mesomorphic behavior, potential for use in display technologies. |

Role as a Ligand Precursor for Coordination Chemistry and Catalysis

Nitro-substituted benzoic acids are well-established as versatile ligands in coordination chemistry. nih.gov The carboxylate group readily coordinates to a wide range of metal ions, while the nitro group can also participate in coordination or influence the electronic properties of the resulting metal complex. mdpi.comresearchgate.net The coordination of such ligands to metal centers can lead to the formation of discrete molecular complexes or extended coordination polymers with interesting magnetic, optical, or catalytic properties.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes utilizing this compound as a ligand can be approached through various established coordination chemistry techniques. The carboxylic acid moiety provides a primary coordination site, allowing for the formation of complexes with a wide range of metal ions. The synthetic strategy would typically involve the reaction of the deprotonated carboxylate of the ligand with a suitable metal salt in an appropriate solvent system.

Drawing parallels from the synthesis of other metal-benzoate complexes, solvothermal and hydrothermal methods are expected to be particularly effective for generating crystalline metal-organic frameworks (MOFs). For instance, the synthesis of cobalt(II) complexes with 4-nitrobenzoic acid has been successfully achieved by reacting cobaltous carbonate with 4-nitrobenzoic acid in water. Similarly, the reaction of metal salts with functionalized benzoic acids under controlled temperature and pressure can lead to the formation of stable, porous frameworks.

The coordination mode of the 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoate ligand can be versatile, including monodentate, bidentate bridging, or chelating fashions. The presence of the bulky trifluoromethoxyphenyl group and the electron-withdrawing nitro group can influence the steric and electronic environment around the metal center, thereby dictating the final architecture of the resulting complex.

Table 1: Plausible Synthetic Parameters for Metal Complexes of this compound

| Metal Ion Source | Ligand Form | Solvent System | Reaction Condition | Potential Product |

| Co(CO₃) | This compound | Water/Ethanol | Solvothermal | Cobalt(II) coordination polymer |

| Pd(OAc)₂ | Sodium 4-nitro-2-(4-trifluoromethoxyphenyl)benzoate | DMF/Acetonitrile | Reflux | Palladium(II) discrete complex |

| Eu(NO₃)₃·6H₂O | This compound | DMF/Water | Hydrothermal | Europium(III)-based MOF |

| Zn(NO₃)₂·6H₂O | This compound | Methanol/Water | Room Temperature | Zinc(II) complex |

This table presents hypothetical synthetic conditions based on analogous systems and is intended for illustrative purposes.

Characterization of the synthesized complexes would involve techniques such as single-crystal X-ray diffraction to determine the crystal structure and coordination geometry, Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the carboxylate group, and thermogravimetric analysis (TGA) to assess thermal stability.

Investigation of Catalytic Activity of Derived Metal Complexes

Metal complexes derived from this compound are anticipated to exhibit catalytic activity in a variety of organic transformations. The electronic properties of the ligand, influenced by the nitro and trifluoromethoxy groups, can modulate the catalytic performance of the coordinated metal center.

Palladium complexes, in particular, are of great interest due to their well-established role in cross-coupling reactions. Palladium(II) complexes bearing substituted biaryl carboxylic acid ligands have been explored as catalysts in reactions such as Suzuki-Miyaura and Heck couplings. The electron-withdrawing nature of the nitro and trifluoromethoxy groups in the ligand framework could enhance the catalytic activity of a palladium center by promoting reductive elimination, a key step in many cross-coupling catalytic cycles. For instance, palladium(II) complexes with nitroaryl ligands have been synthesized and shown to be effective catalysts for Sonogashira coupling reactions.

Furthermore, metal-organic frameworks (MOFs) constructed from this ligand could serve as heterogeneous catalysts. The porous nature of MOFs allows for the diffusion of substrates to the active metal sites within the framework, while the functional groups on the ligand can contribute to substrate recognition and activation. For example, MOFs have been employed as catalysts in Knoevenagel condensation reactions and cyanosilylation of aldehydes. The Lewis acidic metal centers and the functionalized organic linkers can act synergistically to promote these transformations.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound

| Metal Complex | Reaction Type | Substrates | Potential Advantages |

| Palladium(II) Complex | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | High turnover numbers, mild reaction conditions |

| Copper(II)-MOF | Click Chemistry (Azide-Alkyne Cycloaddition) | Organic azides, Terminal alkynes | Heterogeneous catalysis, reusability |

| Rhodium(I) Complex | Hydroformylation | Alkenes, Syngas | High regioselectivity |

| Cobalt(II) Complex | Oxidation of Alcohols | Primary and secondary alcohols | Selective oxidation to aldehydes and ketones |

This table outlines potential catalytic applications based on the known reactivity of similar metal complexes.

Design and Synthesis of Chemosensors and Probes Utilizing Derived Architectures

The unique photophysical properties that can arise from the incorporation of the this compound moiety into larger molecular architectures make it a promising candidate for the design of chemosensors and probes. The presence of the nitro group, a known fluorescence quencher, and the fluorinated substituent can be exploited to develop "turn-on" or "turn-off" fluorescent sensors.

Lanthanide-based metal-organic frameworks (Ln-MOFs) are a particularly promising platform for the development of luminescent sensors. The organic ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The presence of specific analytes can modulate this energy transfer process, leading to a change in the luminescence intensity or color. rsc.orgrsc.orgnih.gov The functional groups on the this compound ligand could provide specific binding sites for target analytes, leading to high selectivity. For instance, lanthanide MOFs have been successfully employed as ratiometric luminescent sensors for a variety of molecules. rsc.org

Furthermore, the biaryl scaffold of the ligand itself can serve as a fluorophore. The conformational restriction of biaryl systems upon binding to an analyte can lead to a significant enhancement of fluorescence, a mechanism that has been successfully utilized in the design of fluorescent chemosensors. acadiau.ca The introduction of nitro and trifluoromethoxy groups can tune the electronic properties and, consequently, the fluorescence response of such systems. It is plausible that derivatives of this compound could be incorporated into probe architectures designed to detect metal ions, anions, or biologically relevant small molecules. nih.gov

Table 3: Design Concepts for Chemosensors Based on this compound Derivatives

| Sensor Type | Sensing Mechanism | Target Analyte | Expected Response |

| Lanthanide-MOF | Modulation of Antenna Effect | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Luminescence quenching or enhancement |

| Fluorescent Probe | Photoinduced Electron Transfer (PET) | Nitroaromatic explosives | Fluorescence quenching |

| Ratiometric Sensor | Förster Resonance Energy Transfer (FRET) | pH, Polarity | Shift in emission wavelength |

| Conformational Restriction Probe | Aggregation-Induced Emission (AIE) | Specific anions or cations | Fluorescence turn-on |

This table illustrates potential design strategies for chemosensors incorporating the target molecular framework.

Conclusion and Future Research Directions for 4 Nitro 2 4 Trifluoromethoxyphenyl Benzoic Acid

Synthesis of Novel Analogs and Derivatives of the Chemical Compound

No information is available on established methods for synthesizing 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid, which is a prerequisite for the rational design and synthesis of its novel analogs and derivatives.

Exploration of Unconventional Reactivity Pathways

Without data on the fundamental reactivity of this compound, an exploration of its unconventional reaction pathways remains purely speculative.

Advanced In Silico Screening for New Applications

Advanced in silico screening requires a known chemical structure and ideally some preliminary experimental data to validate computational models. In the absence of any information, conducting a meaningful in silico study for new applications is not feasible.

Integration of the Chemical Compound into Multidisciplinary Research Platforms

The integration of a chemical compound into multidisciplinary research is contingent on having a body of knowledge about its properties and potential uses. As this information is not available, this section cannot be addressed.

Q & A

Q. What are the common synthetic routes for 4-Nitro-2-(4-trifluoromethoxyphenyl)benzoic acid, and how do reaction conditions affect yield?

Answer: The synthesis typically involves coupling reactions or functional group transformations. Key methods include:

- Suzuki-Miyaura Coupling : Aryl halides (e.g., bromo-substituted benzoic acid derivatives) react with trifluoromethoxyphenyl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C. Yields (60–85%) depend on steric hindrance and electron-withdrawing effects of substituents .

- Nitro Group Introduction : Direct nitration of 2-(4-trifluoromethoxyphenyl)benzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C. Careful temperature control minimizes byproducts like meta-nitro isomers .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity.

Q. Which analytical techniques are most effective for characterizing purity and structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., nitro group position) and substituent integration. For example, the trifluoromethoxy group (-OCF₃) appears as a singlet near δ 3.9 ppm in ¹H NMR .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect degradation products. Mass spectrometry (ESI+) verifies molecular ion peaks (e.g., [M+H]+ at m/z 356) .

- X-ray Crystallography : Resolves crystal packing and confirms spatial arrangement of nitro and trifluoromethoxy groups .

Advanced Research Questions

Q. How do electron-withdrawing effects of nitro and trifluoromethoxy groups influence reactivity in nucleophilic substitution?

Answer: Both groups are strong electron-withdrawing substituents, activating the aromatic ring for electrophilic attack while deactivating it for nucleophilic substitution. For example:

- Nitro Group : Directs incoming nucleophiles to the para position via resonance withdrawal. In hydrolysis reactions (e.g., ester to acid), the nitro group stabilizes transition states, accelerating reaction rates .

- Trifluoromethoxy Group : Its -I effect enhances electrophilicity at adjacent carbons. In cross-coupling reactions, this increases oxidative addition efficiency with Pd catalysts but may reduce yields due to steric bulk .

Experimental Validation : Compare reaction kinetics of analogs lacking one substituent (e.g., 4-nitrobenzoic acid vs. 4-trifluoromethoxybenzoic acid) using UV-Vis monitoring .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

Answer: Contradictions often arise from variations in substituent positioning or assay conditions. A systematic approach includes:

- Structural Reanalysis : Use computational tools (e.g., DFT calculations) to compare electronic profiles. For example, 4-nitro vs. 3-nitro isomers exhibit distinct charge distributions affecting protein binding .

- Assay Standardization : Validate enzyme inhibition (e.g., COX-2) under consistent pH, temperature, and co-solvent conditions. For instance, DMSO concentrations >1% may artificially suppress activity .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. A 2025 review noted that trifluoromethoxy derivatives show higher membrane permeability than nitro analogs, impacting cellular uptake .

Q. What strategies mitigate challenges in synthesizing sterically hindered derivatives of this compound?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by enhancing molecular collisions under high pressure .

- Protecting Groups : Temporarily block the carboxylic acid moiety (e.g., as a methyl ester) during nitration to prevent side reactions .

- Flow Chemistry : Continuous reactors minimize intermediate degradation in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.